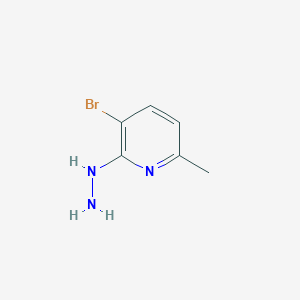

3-Bromo-2-hydrazinyl-6-methylpyridine

Description

Overview of Pyridine (B92270) Core Structures in Chemical Research

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. Structurally analogous to benzene (B151609), the nitrogen atom imparts distinct electronic properties, including basicity and polarity, making the pyridine scaffold a cornerstone in chemical research. nih.gov This "aza-benzene" unit is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems, which explains the prevalence of pyridine cores in FDA-approved drugs such as imatinib (B729) and amlodipine. nih.gov

The reactivity of the pyridine ring is heavily influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene and directs substitution primarily to the 3- and 5-positions. Conversely, it activates the 2-, 4-, and 6-positions for nucleophilic attack. The ability to readily functionalize the pyridine ring at various positions makes it a versatile and highly sought-after scaffold in drug discovery and development. nih.gov

Significance of Hydrazine (B178648) and Hydrazone Functionalities in Organic Synthesis

Hydrazine (N₂H₄) and its derivatives are highly valuable reagents in organic synthesis, primarily known for their nucleophilic and reducing properties. fiveable.mewikipedia.org The hydrazine functionality is a potent nucleophile due to the alpha effect, and its reaction with aldehydes and ketones is a classic method for forming stable C=N bonds, yielding hydrazones. wikipedia.org This reaction is fundamental in both synthesis and analytical chemistry for the characterization of carbonyl compounds. wikipedia.org

Hydrazones themselves are versatile intermediates. They are employed in well-known reactions such as the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group under basic conditions. fiveable.mewikipedia.org Furthermore, the hydrazone moiety is a key component in bioconjugation chemistry, where its formation under specific pH conditions allows for the linking of molecules, such as attaching drugs to antibodies for targeted delivery. wikipedia.org The diverse reactivity of the hydrazine and hydrazone groups makes them indispensable tools for constructing complex organic molecules and functional systems. organic-chemistry.org

Positional Isomerism and Substituent Effects in Brominated and Methylated Pyridine Systems

The chemical behavior of a substituted pyridine is profoundly dictated by the nature and position of its substituents. Positional isomerism—the different placement of identical substituents on the ring—can lead to vastly different physical and chemical properties. In brominated and methylated pyridine systems, the electronic effects of the bromo (an electron-withdrawing, deactivating group) and methyl (an electron-donating, activating group) substituents play a crucial role.

The electronic properties of substituents influence the electron density of the pyridine ring and the basicity of the nitrogen atom. acs.org Electron-donating groups like methyl increase the electron density and nucleophilicity, while electron-withdrawing groups like bromine decrease it. nih.gov The relative positions of these groups are critical. For example, a methyl group at the 2- or 6-position can sterically hinder reactions at the adjacent positions and at the ring nitrogen. A bromine atom, a good leaving group, is often introduced to serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of C-C or C-N bonds. The interplay between the inductive and resonance effects of these substituents, combined with their specific locations on the ring, allows for fine-tuning of the molecule's reactivity. mdpi.com

Table 1: Physical and Chemical Properties of Related Substituted Pyridines This table provides data for compounds structurally related to 3-Bromo-2-hydrazinyl-6-methylpyridine, illustrating the influence of different substituents on the pyridine core.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 3-Bromo-2-methylpyridine (B185296) | 38749-79-0 | C₆H₆BrN | 172.02 | Solid | N/A |

| 3-Bromo-2-chloro-6-methylpyridine (B65680) | 185017-72-5 | C₆H₅BrClN | 206.47 | Solid | 30-35 |

| 2-Bromo-3-hydroxy-6-methylpyridine | N/A | C₆H₆BrNO | 188.03 | Solid | 187-189 |

Data sourced from various chemical suppliers and research articles. sigmaaldrich.comsigmaaldrich.comnih.gov

Contextualizing this compound as a Versatile Synthetic Scaffold

The compound this compound emerges as a highly versatile synthetic scaffold due to the strategic arrangement of its functional groups. The molecule incorporates several reactive sites:

The Hydrazinyl Group: Located at the 2-position, it is poised for reactions with carbonyls to form hydrazones or can act as a binucleophile in cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines or triazolopyridines.

The Bromo Group: Positioned at the 3-position, it serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or other functional groups. mdpi.com

The Pyridine Nitrogen: Its basicity and nucleophilicity can be modulated by the substituents, and it can be involved in N-alkylation, N-oxidation, or coordination to metal centers.

The adjacency of the hydrazinyl and bromo groups offers intriguing possibilities for intramolecular cyclization reactions, potentially leading to novel, rigid, fused-ring systems that are often of interest in medicinal chemistry. The combination of a nucleophilic center (hydrazine) and an electrophilic center (the carbon bearing the bromine, especially in palladium-catalyzed cycles) within the same molecule makes this compound a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Table 2: Crystallographic Data for a Related Hydrazinylpyridine This table presents crystallographic data for 2-Bromo-6-hydrazinylpyridine, a close structural analog, providing insight into the solid-state characteristics of such molecules.

| Parameter | 2-Bromo-6-hydrazinylpyridine |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.9606 Å, b = 13.9649 Å, c = 23.0332 Å |

| Volume (ų) | 1273.95 |

| Key Interactions | N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, π–π stacking |

Data from Mossine, V. V., et al. (2023). researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(3-bromo-6-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

WNUAXTJBNFTERZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Hydrazinyl 6 Methylpyridine

Retrosynthetic Analysis and Key Bond Disconnections

A logical retrosynthetic analysis of 3-Bromo-2-hydrazinyl-6-methylpyridine identifies the carbon-nitrogen bond between the pyridine (B92270) ring at the C2 position and the hydrazinyl group as the most strategic disconnection. This approach is predicated on the well-established reactivity of 2-halopyridines towards nucleophilic substitution by hydrazine (B178648). This disconnection leads to the key precursor, a 3-bromo-2-halo-6-methylpyridine, with 3-bromo-2-chloro-6-methylpyridine (B65680) being a particularly viable intermediate.

The synthetic challenge, therefore, shifts to the regioselective synthesis of this trisubstituted pyridine precursor. Further disconnection of the C-Br bond at the 3-position suggests an electrophilic or a Sandmeyer-type bromination of a 2-chloro-6-methylpyridine (B94459) derivative. The introduction of the methyl group is most conveniently achieved by starting with a pre-methylated pyridine, such as a picoline derivative.

Synthesis of Halogenated and Methylated Pyridine Precursors

The synthesis of the pivotal intermediate, 3-bromo-2-chloro-6-methylpyridine, necessitates a sequence of reactions to install the desired substituents in the correct positions on the pyridine ring. A common and effective strategy commences with a commercially available starting material, such as 2-amino-6-methylpyridine (B158447).

Bromination Strategies for Pyridine Derivatives

Direct electrophilic bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Such reactions, when they do occur, typically require harsh conditions and often lead to a mixture of products, with a preference for substitution at the 3- and 5-positions. To achieve a high degree of regioselectivity, alternative strategies are often employed.

One of the most reliable methods for the regioselective introduction of a bromine atom onto a pyridine ring is the Sandmeyer reaction. This venerable transformation involves the diazotization of an aminopyridine precursor to form a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. This approach offers excellent control over the position of bromination, as the amino group's location dictates the final position of the bromine substituent.

The synthesis of various brominated methylpyridines serves as a foundation for understanding the substitution patterns of the pyridine nucleus. For instance, 2-bromo-6-methylpyridine (B113505) can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer reaction.

Conversely, the synthesis of 3-bromo-2-methylpyridine (B185296) often involves the direct bromination of 2-methylpyridine (B31789) (2-picoline). This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and proceeds at elevated temperatures. However, this method can lead to the formation of isomeric byproducts, necessitating careful purification.

A multi-step synthesis of 3-bromo-2-chloro-6-picoline has been reported starting from 2-chloro-3-nitro-6-methylpyridine. chemicalbook.com The first step involves the reduction of the nitro group to an amino group using hydrazine hydrate (B1144303) and a Raney nickel catalyst in ethanol, affording 3-amino-2-chloro-6-methylpyridine in 80.5% yield. chemicalbook.com The subsequent Sandmeyer-type reaction, using aqueous sodium nitrite, copper(I) bromide, and hydrobromic acid, furnishes the desired 3-bromo-2-chloro-6-picoline with a 60% yield. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Chloro-3-nitro-6-methylpyridine | 1. Hydrazine hydrate, Raney nickel, ethanol, 70°C then room temp. | 3-Amino-2-chloro-6-methylpyridine | 80.5 |

| 3-Amino-2-chloro-6-methylpyridine | 2. aq. NaNO₂, CuBr, HBr | 3-Bromo-2-chloro-6-picoline | 60 |

The versatility of the Sandmeyer reaction allows for the preparation of a wide array of bromopyridine analogs from their corresponding aminopyridine precursors. The general principle involves the conversion of the amino group into a diazonium salt, which is then readily displaced by a bromide ion. This methodology is not limited to simple bromopyridines and can be applied to more complex substituted systems, provided the starting aminopyridine is accessible.

Introduction of Methyl Functionality onto the Pyridine Ring

Alternative, though generally more complex, methods for introducing a methyl group onto a pyridine ring exist. These can include cross-coupling reactions, such as the Suzuki or Stille coupling, with an appropriate organometallic methyl reagent, or radical methylation procedures. However, for the synthesis , the use of a pre-methylated starting material is the preferred and more practical strategy.

Formation of the Hydrazinyl Moiety

The formation of the 2-hydrazinyl group on the 3-bromo-6-methylpyridine scaffold is a critical step in the synthesis of the title compound. This transformation is typically accomplished via nucleophilic aromatic substitution, where a suitable leaving group on the pyridine ring is displaced by hydrazine.

The most direct and commonly employed method for the synthesis of 2-hydrazinylpyridines is the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with hydrazine hydrate. The starting material for the synthesis of this compound would typically be a dihalogenated precursor, such as 3-bromo-2-chloro-6-methylpyridine or 2,3-dibromo-6-methylpyridine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 3-position.

The reaction conditions for the nucleophilic substitution are crucial for achieving a high yield and purity of the desired product. The choice of solvent, reaction temperature, and atmosphere must be carefully optimized. Based on analogous syntheses of similar compounds, such as 2-Bromo-6-hydrazinylpyridine, a range of conditions can be considered. nih.gov

The reaction is typically carried out in a polar protic solvent, such as an alcohol (e.g., 1-propanol (B7761284) or ethanol), which can solvate the hydrazine hydrate and facilitate the reaction. The temperature is another critical parameter; heating the reaction mixture is generally required to overcome the activation energy of the substitution. Temperatures in the range of 80°C to the reflux temperature of the solvent are commonly used. nih.gov

To prevent oxidation of the hydrazine hydrate and potential side reactions, the reaction is often conducted under an inert atmosphere, such as nitrogen or argon. The reaction time can vary from a few hours to overnight, and the progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC).

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Parameter | Condition | Rationale |

| Solvent | 1-Propanol, Ethanol | Polar protic solvents that dissolve reactants and facilitate the reaction. |

| Temperature | 80°C - Reflux | Provides sufficient energy for the substitution to proceed at a reasonable rate. |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of hydrazine hydrate and minimizes side reactions. |

| Reaction Time | 12 - 24 hours | Typically sufficient for the reaction to reach completion. |

The stoichiometry of the reactants plays a significant role in the outcome of the synthesis. A large excess of hydrazine hydrate is generally used to ensure the complete consumption of the halogenated pyridine precursor and to minimize the formation of di-substituted byproducts. nih.gov The molar ratio of hydrazine hydrate to the dihalogenated pyridine can range from 5:1 to 10:1 or even higher. This high molar ratio also helps to drive the reaction to completion.

Table 2: Molar Ratio of Reactants

| Reactant | Molar Equivalent | Purpose |

| Halogenated Pyridine | 1.0 | Limiting reagent. |

| Hydrazine Hydrate | 5.0 - 10.0 | Acts as both nucleophile and reaction medium; excess drives the reaction forward. |

While nucleophilic substitution is the most direct route, alternative synthetic pathways can be envisioned for the synthesis of this compound. One such approach involves the reduction of a corresponding nitro or diazonium salt precursor.

Another potential route involves the diazotization of 2-amino-3-bromo-6-methylpyridine, followed by reduction of the resulting diazonium salt. This method is a common strategy for the synthesis of arylhydrazines.

Nucleophilic Substitution of Halogenated Pyridines with Hydrazine Hydrate

Purification and Isolation Protocols for the Target Compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvent. The purification strategy depends on the physical properties of the target compound and the nature of the impurities.

Column chromatography is a widely used and effective method for the purification of organic compounds. mdpi.com For the purification of this compound, a silica (B1680970) gel stationary phase would likely be employed. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. The fractions containing the pure product are then collected and the solvent is removed under reduced pressure to yield the purified this compound.

In some cases, crystallization can be an effective final purification step. After column chromatography, the purified product can be dissolved in a suitable solvent and allowed to crystallize slowly, which can result in a highly pure solid product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of a compound.

The FTIR spectrum of 3-Bromo-2-hydrazinyl-6-methylpyridine is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the hydrazinyl (-NHNH2) group would be indicated by N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. The pyridine (B92270) ring itself will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. The methyl group (-CH3) would be identified by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretching | 3200-3400 |

| Pyridine Ring | Aromatic C-H Stretching | >3000 |

| Pyridine Ring | C=C and C=N Stretching | 1400-1600 |

| Methyl (-CH₃) | C-H Asymmetric/Symmetric Stretching | 2950-2850 |

| Methyl (-CH₃) | C-H Bending | ~1450 and ~1375 |

| Bromo (-Br) | C-Br Stretching | 500-600 |

Note: The data in this table is predictive and based on the analysis of functional groups and data from similar compounds.

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-Br bond, being relatively non-polar, should also be readily observable. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the pyridine ring and the hydrazinyl substituent. The pyridine ring acts as a chromophore, and the presence of the bromo and hydrazinyl groups as auxochromes will influence the wavelength and intensity of the absorption maxima (λ_max). Generally, substituted pyridines exhibit strong absorption bands in the UV region. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, typically appear at longer wavelengths with lower intensity compared to the π → π* transitions.

The position of the absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For this compound, a change in solvent polarity is expected to affect the n → π* transitions more significantly than the π → π* transitions. In polar solvents, the non-bonding electrons of the nitrogen atoms can be stabilized through hydrogen bonding, leading to a hypsochromic (blue) shift of the n → π* absorption band. Conversely, π → π* transitions may exhibit a bathochromic (red) shift in polar solvents.

X-ray Diffraction Crystallography

While no experimental crystal structure for this compound is publicly available, analysis of closely related compounds can provide insights into its likely solid-state structure. For instance, the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine has been determined. researchgate.netnih.gov This analogue provides a basis for predicting the bond lengths, bond angles, and potential intermolecular interactions in the solid state of the target compound. It is reasonable to expect that the pyridine ring will be essentially planar, with the bromine, hydrazinyl, and methyl groups lying in or close to the plane of the ring. Intermolecular hydrogen bonding involving the hydrazinyl group is also a highly probable feature in the crystal packing.

Table 2: Crystallographic Data for the Analogous Compound 2-Bromo-3-hydroxy-6-methylpyridine nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

Note: This data is for a structurally similar compound and is provided for comparative purposes.

Based on a comprehensive search for crystallographic data, a specific single-crystal X-ray diffraction study for the compound "this compound" is not available in the public domain. Consequently, the detailed structural parameters required to populate the requested article sections—including unit cell dimensions, specific bond lengths, bond angles, torsional angles, and a definitive analysis of its supramolecular assembly—could not be obtained.

Scientific literature and crystallographic databases contain information on structurally related compounds, such as isomers or derivatives. For instance, studies on "2-Bromo-6-hydrazinylpyridine" reveal detailed analyses of its crystal structure, including hydrogen bonding, halogen bonding, and π-π stacking interactions. Similarly, crystallographic data is available for other substituted methylpyridines. However, this information is not directly applicable to "this compound," as even minor changes in substituent positions can significantly alter the molecular geometry and intermolecular packing.

Therefore, without a dedicated single-crystal X-ray diffraction analysis for "this compound," it is not possible to provide the scientifically accurate and specific data required to generate the article according to the provided outline.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Hydrazinyl 6 Methylpyridine

Reactivity at the Bromine Atom

The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which facilitates several types of reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent in 3-Bromo-2-hydrazinyl-6-methylpyridine serves as an excellent handle for such transformations. nih.govmdpi.com

The Suzuki-Miyaura coupling offers a practical method for creating biaryl compounds by reacting an aryl halide with an arylboronic acid. nih.govmdpi.com For this compound, this reaction would involve its coupling with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups and generally provides good yields. nih.govmdpi.com

The Sonogashira cross-coupling is utilized to form a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The reaction of this compound with various terminal alkynes would yield 3-alkynyl-2-hydrazinyl-6-methylpyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. rsc.orgsoton.ac.ukchemrxiv.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org This reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The reaction of this compound with various acrylates, for example, would be dependent on the catalyst, solvent, base, and any additives used. rsc.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-2-hydrazinyl-6-methylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-2-hydrazinyl-6-methylpyridine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-2-hydrazinyl-6-methylpyridine |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This is frequently used to prepare organolithium reagents. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium, would be expected to result in the exchange of the bromine atom for a lithium atom. This reaction is typically very fast. wikipedia.org The resulting lithiated pyridine species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.

Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the carbon atoms, particularly at the ortho and para positions, are electron-deficient. This can make the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (in this case, the bromine atom). Although SNAr reactions are more common with highly activated rings, such as polyfluoroarenes, the pyridine nitrogen in this compound can facilitate such reactions under appropriate conditions with strong nucleophiles. mdpi.com

Reactivity at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) is a versatile functional group that can participate in a variety of reactions, most notably condensation and cyclization reactions.

The hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. nih.govresearchgate.net This reaction is typically carried out under acidic catalysis in an alcoholic solvent. researchgate.net The reaction of this compound with a carbonyl compound would yield a 3-Bromo-6-methyl-2-(2-alkylidenehydrazinyl)pyridine. Hydrazones are important intermediates in organic synthesis and are known to possess a range of biological activities. nih.govresearchgate.net

Table 2: Examples of Hydrazone Formation

| Carbonyl Compound | Product |

| Benzaldehyde | 3-Bromo-2-(2-benzylidenehydrazinyl)-6-methylpyridine |

| Acetone | 3-Bromo-6-methyl-2-(2-propan-2-ylidenehydrazinyl)pyridine |

| Salicylaldehyde | 2-((2-(3-Bromo-6-methylpyridin-2-yl)hydrazono)methyl)phenol |

The hydrazinyl moiety and the hydrazones derived from it are excellent precursors for the synthesis of various fused heterocyclic systems. ias.ac.in Depending on the reaction conditions and the nature of the other reactants, a variety of fused rings can be constructed onto the pyridine core. For instance, the condensation of hydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted nicotinic acids or, through 6π-electrocyclization, can form pyrido[3,2-c]cinnolines. nih.govmdpi.com Similarly, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-fused pyridines. researchgate.net These cyclization reactions are a powerful strategy for the synthesis of complex, polycyclic aromatic systems. ias.ac.in

Cyclization Reactions to Form Fused Heterocyclic Systems

Synthesis of Triazolopyridine Derivatives

The fusion of a triazole ring to the pyridine core, yielding a triazolopyridine scaffold, is a common and significant transformation of 2-hydrazinylpyridines. This is typically achieved by reacting the hydrazinyl group with reagents containing a single carbon atom that can undergo cyclization.

For instance, treatment of a 2-hydrazinylpyridine with formic acid results in the formation of a triazolo[1,5-a]pyridine derivative. The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazinyl group to form an N-formylhydrazinyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. Similarly, reaction with carbon disulfide in the presence of a base can lead to the formation of a mercapto-substituted triazolopyridine. These reactions underscore the nucleophilicity of the hydrazinyl moiety and its propensity to undergo cyclization with appropriate electrophiles.

Table 1: Synthesis of Triazolopyridine Derivatives

| Reagent | Product Type | Reaction Description |

|---|---|---|

| Formic Acid (HCOOH) | Triazolo[1,5-a]pyridine | Acylation followed by intramolecular cyclization and dehydration. |

| Acetic Anhydride ((CH₃CO)₂O) | Methyl-triazolo[1,5-a]pyridine | Acetylation of the hydrazinyl group, followed by cyclization. |

| Benzoyl Chloride (C₆H₅COCl) | Phenyl-triazolo[1,5-a]pyridine | Benzoylation of the hydrazinyl group, leading to cyclization. |

| Carbon Disulfide (CS₂) | Mercapto-triazolo[1,5-a]pyridine | Forms a dithiocarbazate intermediate which then cyclizes. |

Formation of Pyrazole (B372694), Thiadiazole, and Thiazole (B1198619) Ring Systems

The hydrazinyl group serves as a key building block for constructing five-membered heterocyclic rings appended to the pyridine core.

Pyrazole Formation : The most common method for synthesizing pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.commdpi.comresearchgate.netyoutube.comnih.gov For this compound, reaction with a β-diketone like acetylacetone (B45752) would proceed through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. mdpi.comresearchgate.net This results in a 2-(pyrazol-1-yl)pyridine derivative.

Thiadiazole Formation : Thiadiazole rings can be synthesized from hydrazinyl precursors, often through a thiosemicarbazide (B42300) intermediate. nih.gov Reacting this compound with an isothiocyanate would yield the corresponding hydrazinecarbothioamide. This intermediate can then undergo oxidative cyclization or reaction with an appropriate electrophile to close the 1,3,4-thiadiazole (B1197879) ring. nih.gov

Thiazole Formation : The Hantzsch thiazole synthesis and related methods can be adapted for this precursor. nih.govmdpi.comresearchgate.net A common pathway involves the reaction of a thiosemicarbazone (derived from the condensation of a thiosemicarbazide with a ketone) with an α-haloketone. nih.govresearchgate.net Alternatively, a hydrazone formed from this compound and an aldehyde or ketone can be reacted with a sulfur-containing reagent like thioglycolic acid, which cyclizes to form a thiazolidinone ring that can be further modified. mdpi.com

Table 2: Synthesis of Pyrazole, Thiadiazole, and Thiazole Derivatives

| Target Ring | Key Reagents | General Mechanism |

|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Condensation to hydrazone, intramolecular cyclization, and dehydration. |

| Thiadiazole | Isothiocyanate, then an oxidizing or cyclizing agent | Formation of a thiosemicarbazide intermediate, followed by ring closure. |

| Thiazole | α-Haloketone (after conversion to thiosemicarbazone) | Condensation to form a thiosemicarbazone, followed by Hantzsch-type cyclization. |

Hetarynic Cyclization to Dihydrodipyridopyrazines

A more specialized reaction involving 3-bromo-2-aminopyridine analogues is the hetarynic cyclization. This reaction proceeds through a hetaryne intermediate, which is an analogue of benzyne. In the presence of a strong base, such as sodium amide in liquid ammonia, deprotonation of an amino or substituted amino group can occur, followed by the elimination of the bromide to generate a short-lived, highly reactive pyridine intermediate.

For a related compound, 3-bromo-2-[(N-substituted)amino]pyridines, this hetaryne intermediate can be trapped intramolecularly by the N-substituted amino side chain of another molecule, leading to the formation of N-substituted dihydrodipyridopyrazines. mdpi.com This dimerization and cyclization pathway represents a powerful method for constructing complex, fused heterocyclic systems. mdpi.com

Acylation and Alkylation Reactions on Nitrogen Atoms

The hydrazinyl group possesses two nitrogen atoms, both of which are nucleophilic, though the terminal -NH₂ group is generally more reactive towards electrophiles due to lesser steric hindrance.

Acylation : As seen in the synthesis of triazolopyridines, the terminal nitrogen is readily acylated by reagents such as acid chlorides and anhydrides. This forms a stable acyl hydrazide, which can be an intermediate for further cyclization or a final product in its own right.

Alkylation : The terminal nitrogen can also be alkylated using alkyl halides. This reaction must be carefully controlled, as over-alkylation is possible. The resulting N-alkylhydrazinylpyridine can be a valuable intermediate for other synthetic transformations.

Reactivity at the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring nitrogen atom confers Lewis basicity and allows it to act as a ligand in coordination chemistry.

Lewis Basicity and Protonation Studies

The nitrogen atom in the pyridine ring is a Lewis base and can be protonated by acids. The basicity of this nitrogen is influenced by the electronic effects of the substituents on the ring. In this compound, three substituents modulate its basicity relative to unsubstituted pyridine (pKa ≈ 5.2).

6-methyl group : This is an electron-donating group (EDG) through an inductive effect, which increases the electron density on the ring and at the nitrogen atom, thus increasing basicity.

2-hydrazinyl group : This group is also electron-donating through a resonance effect (+R), which significantly increases basicity.

3-bromo group : This is an electron-withdrawing group (EWG) through a strong inductive effect (-I), which decreases electron density and reduces basicity.

The net basicity will be a balance of these competing effects. Given the strong donating nature of the hydrazinyl group, the compound is expected to be more basic than pyridine itself, though less basic than 2-hydrazinyl-6-methylpyridine (B1590354) due to the presence of the bromine atom. The primary site of protonation in a strong acid would be the pyridine nitrogen, forming a pyridinium (B92312) salt.

Coordination Chemistry as a Ligand in Metal Complexes

The presence of two potential coordination sites—the pyridine ring nitrogen and the nitrogen atoms of the hydrazinyl group—allows this compound to function as a versatile ligand in coordination chemistry. It can act as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen and the α-nitrogen of the hydrazinyl group to form a stable five-membered chelate ring.

This bidentate coordination mode is common for 2-substituted pyridine ligands and is known to stabilize metal complexes. The specific coordination behavior would depend on the metal ion, the solvent, and the reaction conditions. The formation of such metal complexes can alter the chemical and physical properties of both the ligand and the metal ion, with applications in catalysis and materials science.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Reaction Selectivity

A comprehensive review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. Specifically, there is a notable absence of published research focusing on the regioselectivity and stereoselectivity of this compound in complex chemical transformations. Consequently, a thorough and scientifically accurate article on this specific topic, as requested, cannot be generated at this time.

The nuanced control of reaction outcomes, known as regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products), is a cornerstone of modern synthetic chemistry. Understanding these aspects for a given compound is crucial for its effective use in the synthesis of more complex molecules, such as pharmaceuticals or materials.

While general principles of reactivity for pyridine and hydrazine derivatives are well-established, the specific influence of the bromo, hydrazinyl, and methyl substituents on the 6-methylpyridine core of the target molecule remains uninvestigated in the context of complex, multi-step reactions. Detailed experimental studies, including reaction condition optimization, product characterization, and mechanistic investigations, would be required to elucidate these selective properties.

Without such foundational research, any attempt to create an article detailing the regioselectivity and stereoselectivity of this compound would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The creation of data tables and detailed research findings, as specified in the instructions, is therefore not feasible.

Further empirical research is necessary to characterize the reactivity of this compound and to provide the data needed for a comprehensive analysis of its regioselective and stereoselective behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Computational chemistry provides significant insights into the molecular properties and reactivity of chemical compounds. For novel molecules like 3-Bromo-2-hydrazinyl-6-methylpyridine, DFT is a powerful tool to predict its structural and electronic characteristics. The following sections detail the theoretical investigations based on data from analogous compounds.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the stability of different conformations are fundamental to understanding a molecule's behavior. While a crystal structure for this compound has not been reported, data from its close analogue, 2-Bromo-6-hydrazinylpyridine, provides valuable insights. nih.gov

X-ray diffraction studies of 2-Bromo-6-hydrazinylpyridine show that it crystallizes with two distinct molecules in the asymmetric unit, indicating the presence of different conformations. nih.govresearchgate.net In one conformer, the hydrazine (B178648) group is in a syn-conformation relative to the pyridine (B92270) nitrogen atom, with a torsion angle of N1—C5—N2—N3 = 5.4(3)°. researchgate.net In the second conformer, the hydrazine group adopts an anti-conformation, with a corresponding torsion angle of N4—C10—N5—N6 = 171.0(2)°. researchgate.net This flexibility is crucial as the conformation can be stabilized by interactions with other molecules, such as metal ions. researchgate.net For this compound, similar conformational possibilities would be expected, with the methyl group at the 6-position potentially influencing the rotational barrier and preferred orientation of the hydrazinyl group.

Geometry optimization using DFT would typically precede further computational analysis to find the lowest energy structure. For a related compound, 2-bromo-3-hydroxy-6-methyl pyridine, the optimized geometry was achieved using the B3LYP method with a 6-311G(d,p) basis set, yielding a local minimum energy of approximately -2936.4687 atomic units. researchgate.net A similar computational approach would be necessary to determine the most stable conformation of this compound.

Electronic Structure Analysis (e.g., Energy, Dipole Moment)

For substituted pyridine derivatives, the magnitude and direction of the dipole moment are highly sensitive to the nature and position of the substituents. The presence of the electronegative bromine atom and the polar hydrazinyl and methyl groups in this compound would result in a significant net dipole moment, influencing its solubility and interaction with polar solvents and biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. ripublication.com

In a DFT study of the analogue 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO energy gap was calculated to be -5.39512 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. This distribution suggests the hydrazinyl group is a likely site for electrophilic attack, while the ring is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for an Analogous Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | -5.39512 |

Data for 2-bromo-3-hydroxy-6-methylpyridine. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-deficient, prone to nucleophilic attack) in shades of blue.

For substituted pyridines, the most negative potential is typically located around the nitrogen atom of the pyridine ring, indicating its susceptibility to protonation and electrophilic attack. nih.govresearchgate.net In a study on 2-bromo-3-hydroxy-6-methylpyridine, MEP analysis was used to identify these reactive regions. researchgate.net For this compound, the MEP surface would likely show significant negative potential around the nitrogen atoms of both the pyridine ring and the hydrazinyl group, making them primary sites for electrophilic interactions. The region around the hydrogen atoms of the hydrazinyl group and potentially the area opposite the C-Br bond would exhibit positive potential, indicating sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and orbital interactions within a molecule. mdpi.com It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions quantifies their strength, with higher values indicating more significant interaction.

For molecules containing hydrazine and pyridine moieties, NBO analysis often reveals strong intramolecular hyperconjugative interactions. nih.govufms.br These can include charge transfer from lone pair orbitals (LP) on nitrogen or oxygen atoms to antibonding π* orbitals of the aromatic ring (LP → π), or from bonding π orbitals to antibonding π orbitals (π → π). In pyridine-based hydrazone derivatives, stabilization energies from intramolecular charge transfer have been calculated to be significant, confirming molecular stability. mdpi.com For this compound, NBO analysis would likely highlight charge delocalization from the lone pairs of the hydrazinyl nitrogens to the π orbitals of the pyridine ring, stabilizing the molecule and influencing its electronic properties.

Calculation of Global and Local Reactivity Descriptors

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = χ² / 2η

Molecules with a low chemical hardness (high softness) are generally more reactive. ripublication.com Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For substituted pyridines, these descriptors are used to understand the relationship between structure and reactivity. nih.gov Calculating these descriptors for this compound would provide a comprehensive picture of its chemical behavior and reaction preferences.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-hydrazinylpyridine |

| 2-bromo-3-hydroxy-6-methyl pyridine |

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating its vibrational, electronic, and nuclear magnetic resonance spectra. These simulations allow for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure and behavior.

The vibrational properties of molecules can be thoroughly investigated by simulating their Infrared (IR) and Raman spectra. These techniques are highly sensitive to molecular structure and bonding. arxiv.org Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP, are frequently employed to compute vibrational frequencies. nih.gov These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. nih.gov For this compound, key vibrational modes would include N-H stretching from the hydrazinyl group, C-H stretching of the methyl group and pyridine ring, C=N and C=C stretching within the pyridine ring, and vibrations involving the C-Br bond.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar functional groups to illustrate the results of a DFT-based vibrational analysis.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (based on PED) |

| ν(N-H) asym | 3430 | 3425 | Asymmetric N-H stretch (NH₂) |

| ν(N-H) sym | 3350 | 3348 | Symmetric N-H stretch (NH₂) |

| ν(C-H) arom | 3080 | 3075 | Aromatic C-H stretch |

| ν(C-H) methyl | 2955 | 2950 | Asymmetric CH₃ stretch |

| δ(N-H) | 1625 | 1620 | NH₂ scissoring |

| ν(C=N), ν(C=C) | 1580 | 1578 | Pyridine ring stretching |

| δ(C-H) methyl | 1450 | 1445 | Asymmetric CH₃ bend |

| ν(C-N) | 1280 | 1275 | C-N stretching |

| ν(C-Br) | 650 | 645 | C-Br stretching |

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the electronic absorption spectra of molecules. researchgate.netrsc.org This approach simulates the electronic transitions that occur when a molecule absorbs ultraviolet or visible light, providing information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in the transitions. nih.gov

For this compound, TD-DFT calculations, often performed using functionals like B3LYP, can predict the UV-Vis spectrum in both the gas phase and in various solvents by incorporating solvent models like the Polarizable Continuum Model (PCM). nih.govnih.gov The analysis of the transitions typically involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted transitions are often of the π → π* or n → π* type, originating from the pyridine ring and the hydrazinyl group's lone pairs. rsc.org

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Ethanol This table provides an example of typical TD-DFT output, illustrating predicted absorption wavelengths and their corresponding molecular orbital transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 355 | 0.215 | HOMO → LUMO (95%) | π → π |

| 298 | 0.180 | HOMO-1 → LUMO (88%) | π → π |

| 265 | 0.095 | HOMO-2 → LUMO (75%) | n → π* |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.net This method, typically coupled with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS).

These calculations are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can help confirm the proposed molecular structure. For this compound, the GIAO method would predict the chemical shifts for the aromatic protons on the pyridine ring, the protons of the methyl and hydrazinyl groups, and the distinct carbon atoms within the molecule. Comparing these theoretical values with experimental data serves as a stringent test of the computed molecular geometry.

Table 3: Example of Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method This table presents plausible chemical shift values to demonstrate the correlation between theoretical predictions and experimental results.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| H (on C4) | 7.35 | 7.32 |

| H (on C5) | 6.70 | 6.68 |

| -CH₃ | 2.45 | 2.42 |

| -NH | 5.80 | 5.75 |

| -NH₂ | 4.50 | 4.47 |

| ¹³C NMR | ||

| C2 | 155.8 | 155.5 |

| C3 | 108.2 | 108.0 |

| C4 | 140.1 | 139.8 |

| C5 | 115.6 | 115.3 |

| C6 | 158.9 | 158.6 |

| -CH₃ | 23.7 | 23.5 |

Supramolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties. Computational tools like Hirshfeld surface analysis provide a powerful framework for visualizing and quantifying these non-covalent forces.

Hirshfeld surface (HS) analysis is a modern computational method used to visualize and analyze intermolecular interactions within a crystal structure. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. Properties such as dnorm (normalized contact distance) can be mapped onto this surface, providing a detailed picture of intermolecular contacts. mdpi.com

The dnorm map uses a color scale to highlight regions of interaction:

Red spots indicate contacts that are shorter than the van der Waals radii sum, representing close interactions like hydrogen bonds. nih.gov

White areas represent contacts approximately equal to the van der Waals radii. nih.gov

Blue regions signify contacts longer than the van der Waals radii. nih.gov

For this compound, the Hirshfeld surface would likely reveal prominent red spots corresponding to hydrogen bonds involving the N-H groups of the hydrazinyl moiety and the nitrogen atom of the pyridine ring of an adjacent molecule. researchgate.net Other significant contacts involving the bromine atom and hydrogen atoms would also be visible.

For a molecule like this compound, the analysis would quantify the contributions of various interactions. Due to the presence of the hydrazinyl group, strong N–H···N hydrogen bonds are expected to be a major contributor to the crystal packing. Other significant interactions would include H···H, Br···H, and C···H contacts, which represent van der Waals forces and weaker hydrogen bonds. nih.govnih.gov The interplay of these forces dictates the final supramolecular architecture. mdpi.com

Table 4: Quantitative Breakdown of Intermolecular Contacts for this compound via Hirshfeld Surface Analysis This table presents a hypothetical but representative percentage contribution of different intermolecular interactions, based on analyses of similar molecular structures.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| Br···H / H···Br | 18.2 |

| N···H / H···N | 16.8 |

| C···H / H···C | 9.5 |

| C···C | 4.0 |

| Br···N / N···Br | 2.5 |

| Other | 3.5 |

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling for Structure-Activity Relationships (SAR) involves using computational methods to correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, researchers can identify the key structural features (pharmacophores) responsible for their activity and use this information to design more potent and selective molecules.

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a relevant protein target. The goal is to predict the binding mode and affinity of the ligand.

Process: The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding energy.

Outcome: The results provide a plausible binding pose and a predicted binding affinity, often expressed as a docking score. These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Without specific studies on this compound, it is not possible to provide a table of its docking scores or identify the specific protein targets it may interact with.

Prediction of Binding Affinities and Interaction Modes

Building on molecular docking, the prediction of binding affinities aims to quantitatively estimate the strength of the interaction between a ligand and its target. This is often expressed as a binding free energy (e.g., in kcal/mol).

Methods: Various computational methods, from fast scoring functions used in initial docking screens to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP), are used to predict binding affinities.

Interaction Analysis: The predicted binding poses are analyzed to understand the specific molecular interactions driving the binding. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, salt bridges, or van der Waals contacts with the ligand. This information is critical for SAR studies, as modifications to the ligand's structure can be proposed to enhance these interactions and improve binding affinity.

As no research detailing these predictions for this compound is available, a detailed data table of its binding affinities and interaction modes cannot be generated.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Architectures

The presence of multiple reactive sites, particularly the nucleophilic hydrazinyl moiety and the bromine-substituted pyridine (B92270) core, positions 3-Bromo-2-hydrazinyl-6-methylpyridine as a key starting material for the synthesis of intricate heterocyclic systems.

The hydrazinyl group is a potent binucleophile, widely exploited in cyclization and cycloaddition reactions to form nitrogen-containing heterocycles. nih.govsemanticscholar.org this compound can serve as a precursor to fused heterocyclic systems such as triazolopyridines and pyrazolopyridines. For instance, the reaction of 2-hydrazinopyridine (B147025) derivatives with α-keto acids, facilitated by an oxidative cyclization, is a known method for constructing 1,2,4-triazolo[4,3-a]pyridines. nih.gov Similarly, reactions with enediynones can yield pyrazolo[1,5-a]pyridines through a copper-mediated cyclization pathway. rsc.org The general reactivity of hydrazines with α,β-unsaturated ketones to form pyrazolines is a foundational reaction in heterocyclic synthesis, suggesting that this compound could be employed to create fused pyrazoline systems. semanticscholar.orgresearchgate.net

Furthermore, the compound is a potential candidate for synthesizing spirocyclic compounds. Spiro heterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spiro pyrazolines can be achieved through the reaction of hydrazine (B178648) derivatives with compounds like 3-phenacylidene-2-indolinones or other exocyclic α,β-unsaturated ketones. researchgate.netresearchgate.net The hydrazinyl functional group of this compound can participate in similar condensation and subsequent cyclization reactions to generate novel spiro systems containing the pyridine moiety. nih.govresearchgate.net

| Precursor Type | Reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 2-Hydrazinopyridine | α-Keto acid | 1,2,4-Triazolo[4,3-a]pyridine | Oxidative Cyclization nih.gov |

| Hydrazine | α,β-Unsaturated Ketone | Fused Pyrazoline | Cycloaddition semanticscholar.org |

| Hydrazine | Exocyclic α,β-Unsaturated Ketone | Spiro Pyrazoline | Condensation-Cyclization researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. Hydrazine and its derivatives are frequently utilized as key components in MCRs for the synthesis of a diverse range of heterocycles. nih.govbeilstein-journals.orgwindows.net For example, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative can yield highly substituted 5-aminopyrazoles. beilstein-journals.org

Given this precedent, this compound is an excellent candidate for designing novel MCRs. Its participation could lead to the one-pot synthesis of complex pyridine-fused heterocycles, significantly streamlining synthetic pathways that would otherwise require multiple steps. beilstein-journals.orgmdpi.com The ability to introduce the bromo-methyl-pyridine scaffold into a larger molecule in a single, efficient step opens up new avenues for creating libraries of complex molecules for biological screening and materials science applications.

Precursors for Chemical Probes and Specialized Reagents

The structural motifs within this compound make it a valuable precursor for synthesizing chemical probes and other specialized reagents. The hydrazinyl group can readily react with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to creating a wide array of derivatives. These resulting hydrazones are not only important intermediates but also possess biological activities themselves and are used in the synthesis of bioactive molecules. mdpi.com The pyridine ring is a privileged structure in medicinal chemistry, and its incorporation into larger molecules often imparts desirable pharmacological properties. mdpi.com

Furthermore, the formation of hydrazones can be used to link the pyridine core to fluorophores or other reporter groups, creating chemical probes for detecting specific analytes or studying biological processes. The bromine atom on the pyridine ring offers a site for further functionalization, such as cross-coupling reactions, allowing for the attachment of additional molecular fragments to fine-tune the properties of the resulting probe or reagent.

Design and Synthesis of Novel Ligands for Catalysis and Coordination Chemistry

Hydrazones derived from hydrazinylpyridines are excellent chelating ligands for a variety of metal ions. The combination of the pyridine nitrogen atom and the imine nitrogen of the hydrazone creates a bidentate or potentially tridentate coordination site that can form stable complexes with transition metals. ekb.egchemistryjournal.netresearchgate.net The reaction of this compound with various aldehydes or ketones would produce a library of hydrazone ligands with different steric and electronic properties.

These metal complexes have shown significant potential in various fields:

Catalysis: Schiff base and hydrazone metal complexes are known to catalyze a range of organic transformations, including oxidation reactions. mdpi.com

Biological Activity: Many hydrazone-metal complexes exhibit potent antimicrobial, antifungal, and anticancer activities, often exceeding the activity of the free ligand. ekb.egresearchgate.netnih.gov The chelation to a metal ion can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. researchgate.net

The specific substitution pattern of this compound—with its methyl and bromo groups—allows for the modulation of the ligand's properties, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes. mdpi.comnih.gov

| Application Area | Role of Metal Complex | Key Structural Features |

|---|---|---|

| Homogeneous Catalysis | Catalyst for organic reactions (e.g., oxidation) | Stable coordination sphere, accessible metal center mdpi.com |

| Medicinal Chemistry | Antimicrobial/Anticancer agent | Enhanced lipophilicity, interaction with biological targets researchgate.net |

| Analytical Chemistry | Sensor for metal ion detection | Selective binding and signaling mechanism (e.g., colorimetric change) researchgate.net |

Exploitation in Functional Materials Science

The electronic characteristics of the this compound scaffold make it an intriguing candidate for the development of new functional materials.

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical data processing and frequency doubling. nih.gov A common design for organic NLO molecules involves a π-conjugated system linking an electron-donating group to an electron-accepting group (a "push-pull" system).

The structure of this compound and its derivatives, particularly its hydrazones, aligns well with this design principle.

The hydrazinyl/hydrazone group can act as an effective electron donor.

The pyridine ring , being an electron-deficient aromatic system, functions as an electron acceptor.

The conjugation between these groups allows for intramolecular charge transfer upon excitation, which is a key requirement for second-order NLO activity.

Studies on related heterocyclic systems, such as pyrazolines and other pyridine derivatives, have demonstrated significant NLO properties. nih.govresearchgate.netresearchgate.net The introduction of a bromine atom can further enhance the NLO response and improve other material properties like thermal stability. Therefore, molecules derived from this compound represent a promising class of chromophores for the development of new NLO materials. nih.gov

Fluorescent Chemical Sensors and Probes

A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the application of this compound as a fluorescent chemical sensor or probe. While the broader class of hydrazinylpyridine derivatives has been investigated for its fluorescent properties and potential in chemical sensing, no studies were found that specifically detail the synthesis, characterization, or application of this particular compound for such purposes.

General studies on similar molecular scaffolds suggest that the hydrazinyl moiety can act as a recognition site and the pyridine ring as a fluorophore, where binding events with specific analytes can lead to changes in fluorescence intensity or wavelength. However, without experimental data for this compound, any discussion of its potential in this area would be purely speculative and fall outside the scope of this fact-based article.

Development of New Synthetic Methodologies and Process Optimization

There is a notable absence of published literature detailing the development of new synthetic methodologies or process optimization specifically for this compound. While general synthetic routes for hydrazinylpyridines exist, typically involving nucleophilic substitution of a halogenated pyridine precursor with hydrazine, no articles were identified that focus on optimizing these methods for this specific isomer or developing novel synthetic pathways.

Research on related compounds often explores variations in reaction conditions, such as catalysts, solvents, and temperature, to improve yield, purity, and reaction times. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its synthesis.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Incorporating the Pyridine (B92270) Core

The development of chiral molecules is a cornerstone of modern medicinal chemistry. While 3-Bromo-2-hydrazinyl-6-methylpyridine is achiral, future research could focus on introducing chirality to its derivatives. This would involve asymmetric synthesis strategies that control the three-dimensional arrangement of atoms, leading to enantiomerically pure compounds with potentially novel biological activities.

Key research directions could include:

Catalytic Asymmetric Functionalization: Research could be directed towards the enantioselective functionalization of the pyridine ring or the hydrazine (B178648) moiety. Methodologies employing chiral transition-metal catalysts with specifically designed chiral pyridine-derived ligands could facilitate asymmetric C-H functionalization at positions C4 or C5 of the pyridine ring. acs.org Although challenging due to the electron-rich nature of the ring, such advancements would create new stereocenters.

Synthesis of Chiral Hydrazine Precursors: An alternative approach involves the asymmetric synthesis of a chiral hydrazine, which is then coupled to the 2-bromo-6-methylpyridine (B113505) scaffold. Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a powerful method for producing chiral hydrazines, which could be adapted for this purpose. rsc.org

Atropisomeric Chirality: The steric hindrance between the bromine and a bulky substituent on the hydrazine nitrogen could potentially lead to rotationally restricted bonds, creating atropisomers. Future work could explore the synthesis of such derivatives and the catalytic resolution of the resulting enantiomers.

A summary of potential asymmetric strategies is presented in Table 1.

| Strategy | Description | Potential Outcome |

| Asymmetric C-H Functionalization | Direct introduction of a functional group at a prochiral position on the pyridine ring using a chiral catalyst. | Chiral derivatives with a stereocenter directly on the pyridine core. |

| Chiral Hydrazine Coupling | Synthesis of an enantiopure substituted hydrazine followed by nucleophilic aromatic substitution on the pyridine ring. | Derivatives with a stereocenter on the hydrazine side chain. |

| Atropisomerism | Introduction of bulky groups to restrict bond rotation, creating axial chirality. | Enantiomeric compounds that are stable at room temperature. |

These avenues represent a significant step beyond current capabilities, promising to generate a new class of chiral molecules based on the this compound framework for biological screening and materials science applications.

Development of Sustainable and Green Chemistry Approaches for Production

Traditional synthetic routes for heterocyclic compounds often rely on harsh reagents, organic solvents, and energy-intensive conditions. Future research must prioritize the development of sustainable and green methodologies for the synthesis of this compound to minimize environmental impact and improve safety and efficiency.

Emerging green chemistry approaches applicable to this compound include:

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable way to forge new bonds. chemeurope.com Research could explore photocatalytic methods for either the bromination of the pyridine ring or the C-N coupling to introduce the hydrazine group, replacing traditional high-temperature methods. rsc.org For instance, a denitrogenative coupling of hydrazinylpyridines with other molecules can be achieved using visible light and a copper catalyst. rsc.org

Electrochemical Synthesis: Electrosynthesis avoids the use of chemical oxidants or reductants by using electrons as "traceless reagents." A sustainable electrochemical protocol for the meta-bromination of pyridines using inexpensive bromine salts has been developed, which could be adapted for the synthesis of the target molecule under mild conditions. acs.orgacs.org

Biocatalysis: The use of enzymes or whole-cell systems presents a highly selective and environmentally benign alternative. rsc.orgrsc.org Future investigations might identify or engineer enzymes (e.g., halogenases or aminases) capable of catalyzing the bromination or amination of a 6-methylpyridine precursor with high regioselectivity under aqueous conditions. rsc.orgnbinno.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or green solvent conditions. nih.gov Applying this technology to the nucleophilic substitution of a dibromo-precursor with hydrazine could lead to a more efficient and less energy-intensive process. mdpi.com

Table 2 compares conventional and potential green synthesis approaches.

| Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Bromination | High temperature (>300 °C) with Br2 gas or oleum. acs.org | Electrochemical bromination using NaBr/HBr. nih.govnih.gov | Mild conditions, avoids volatile/corrosive Br2, uses safer bromine source. |

| Hydrazination | Reaction with hydrazine hydrate (B1144303) in organic solvents at high temperature. | Microwave-assisted synthesis in a green solvent (e.g., water, ethanol). | Reduced reaction time, lower energy consumption, reduced solvent waste. |

| Coupling | Traditional cross-coupling reactions with heavy metal catalysts. | Visible-light photocatalysis. bionity.com | Uses light as an energy source, often proceeds at room temperature, can use earth-abundant metal catalysts. |

| Overall Process | Multi-step batch synthesis. | Biocatalytic one-pot synthesis from a simple precursor. rsc.org | Fewer steps, aqueous medium, high selectivity, biodegradable catalyst. |

Advanced Automation and Flow Chemistry in Synthesis

The synthesis of this compound involves potentially hazardous reagents, such as hydrazine, and exothermic reactions. Advanced automation and continuous flow chemistry offer powerful solutions to mitigate these risks while improving reproducibility, scalability, and efficiency.

Future research in this area should focus on:

Safety Enhancement: Hydrazine is a toxic and potentially explosive reagent. Flow chemistry minimizes the volume of hazardous material present at any given time, significantly reducing the risk of adverse events. chemanager-online.comseqens.com In-situ generation and immediate consumption of reactive intermediates is a key advantage of flow systems. nih.gov

Improved Reaction Control: Flow reactors provide superior heat and mass transfer compared to batch reactors. seqens.com This allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, fewer byproducts, and improved selectivity.

Scalability and Throughput: Transitioning from laboratory-scale batch synthesis to large-scale production is often a major challenge. Flow chemistry simplifies this process, as scaling up can often be achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). vcu.edu This has been demonstrated in the synthesis of various heterocyclic compounds, including pyrazoles and pyridines. mdpi.com

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate and purify intermediates. ucd.ie A future automated flow platform could potentially perform the bromination of a pyridine precursor, followed immediately by hydrazinolysis and in-line purification to generate the final product in a streamlined manner.

Deeper Integration of Computational Chemistry for Rational Design

Computational chemistry and molecular modeling are indispensable tools for understanding molecular properties and predicting chemical reactivity, thereby guiding experimental design. Applying these methods to this compound can accelerate the discovery of new derivatives and synthetic pathways.

Key areas for computational investigation include:

Reactivity Prediction: The pyridine ring's reactivity towards electrophilic or nucleophilic attack is heavily influenced by its substituents. Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) calculations can be used to determine the most likely sites for functionalization. rsc.orgresearchgate.net For instance, computations can predict the regioselectivity of further substitution reactions, guiding the synthesis of more complex derivatives. nih.gov

Mechanism Elucidation: Computational studies can illuminate the step-by-step mechanism of synthetic reactions. By modeling transition states and intermediates, researchers can understand why certain conditions favor the desired product and optimize reaction parameters for higher yields and selectivity. nih.gov

Rational Design of Functional Molecules: By calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment, researchers can design new derivatives of this compound with tailored electronic properties for specific applications, such as novel ligands for catalysis or materials with specific optoelectronic characteristics.

Predicting Physicochemical Properties: Computational models can predict properties relevant to pharmaceutical development, such as solubility, lipophilicity (logP), and binding affinity to biological targets, allowing for the in silico screening of virtual libraries of derivatives before committing to their synthesis.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in a crystal lattice dictates crucial material properties such as solubility, stability, and bioavailability. The functional groups on this compound—a bromine atom, a hydrazine group, and an aromatic ring—provide multiple sites for strong and specific intermolecular interactions, making its solid-state properties a rich area for future investigation.

A crystal structure analysis of the closely related compound, 2-Bromo-6-hydrazinyl-pyridine, reveals the critical role of these interactions. nih.govnih.gov The molecules in the crystal are linked by N-H···N hydrogen bonds from the hydrazine group, a short Br···Br halogen bond, and π-π stacking interactions between the pyridine rings. nih.goviucr.org This analogue crystallizes with two different conformations (syn and anti) in the asymmetric unit, highlighting the molecule's conformational flexibility. nih.goviucr.org

Future research avenues should include:

Polymorphism Screening: A systematic screening for different crystalline forms (polymorphs) of this compound is essential. Polymorphs can have different physicochemical properties, and identifying the most stable form is critical for applications in pharmaceuticals and materials.